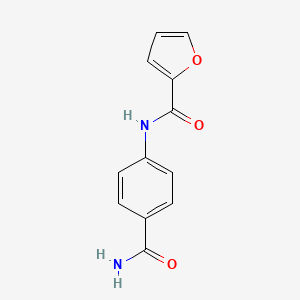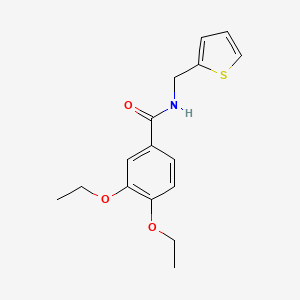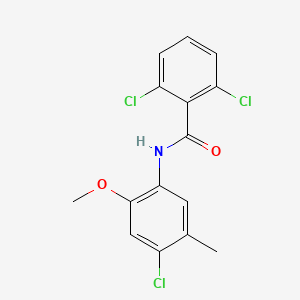
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups.
Oxidation Reactions: Formation of hydroxylated derivatives.
Reduction Reactions: Formation of amines or dechlorinated products.
科学的研究の応用
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive benzamides.
Materials Science: It can be used as a precursor for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential effects on cellular processes.
作用機序
The mechanism of action of 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy group play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 2,6-dichloro-N-(4-chloro-2-methoxyphenyl)benzamide
- 2,6-dichloro-N-(4-chloro-5-methylphenyl)benzamide
- 2,6-dichloro-N-(4-methoxy-5-methylphenyl)benzamide
Uniqueness
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to the specific arrangement of chlorine atoms and the methoxy group, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological or material properties compared to similar compounds.
特性
IUPAC Name |
2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-8-6-12(13(21-2)7-11(8)18)19-15(20)14-9(16)4-3-5-10(14)17/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFAMIZXNYEAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
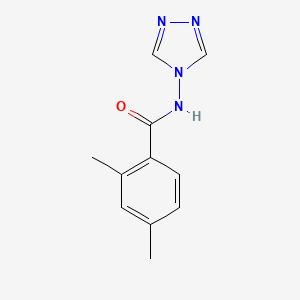
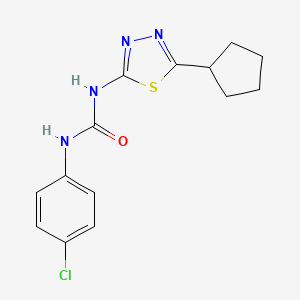
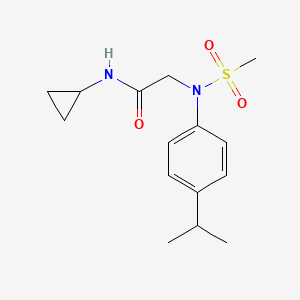
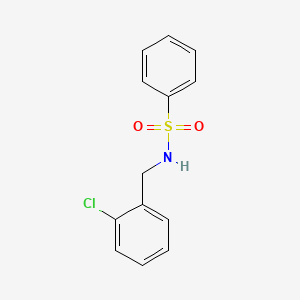
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)
![1-AZEPANYL(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)METHANONE](/img/structure/B5808988.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
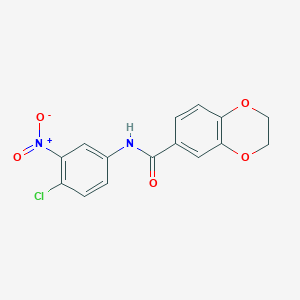
![4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5809012.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)
![ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5809049.png)
![DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE](/img/structure/B5809051.png)
